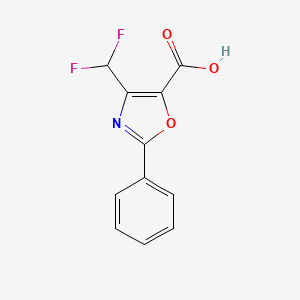
4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid
Overview
Description
The compound “4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The difluoromethyl group (-CF2H) is a common functional group in organic chemistry, known for its ability to influence the reactivity and lipophilicity of the parent molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, difluoromethylation is a well-studied field. Recent advances have been made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .Scientific Research Applications
Chemical Synthesis and Derivative Formation
Research has shown that compounds related to 4-(difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid have been utilized in various synthetic pathways to produce complex chemical structures. For instance, a study detailed the synthesis of new tetrahydroisoquinolinones by reacting homophthalic anhydride with 4,5-dihydro-2-phenyl-1,3-oxazole, leading to compounds with potential pharmaceutical significance (Christov et al., 2006). Similarly, another research effort focused on the synthesis of α-trifluoromethyl α-amino acids showcasing the versatility of 1,3-oxazole derivatives in creating amino acids with aromatic and heteroaromatic side chains, which are of interest for their pharmacological properties (Burger et al., 2006).
Antimicrobial Applications
Derivatives of this compound have been explored for their antimicrobial potential. Research on 1,4-disubstituted 1,2,3-triazole derivatives derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid revealed moderate to good antimicrobial activities against various bacterial and fungal strains, indicating the potential use of these compounds in developing new antimicrobial agents (Jadhav et al., 2017).
Synthetic Methodologies and Transformations
The chemical versatility of 1,3-oxazole derivatives allows for their use in diverse synthetic methodologies and transformations. For example, studies have demonstrated their application in the synthesis of novel side reactions during the activation and aminolysis of N-benzoyl-2-alkylserines, leading to the formation of 4-alkyl-2-phenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acids, showcasing their role in organic synthesis and potential pharmaceutical development (Kaminski et al., 2001).
Mechanism of Action
- ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines , which play essential roles in cell growth, proliferation, and differentiation .
- Reduced polyamine levels impact cell proliferation and survival, particularly in cancer cells where polyamines are crucial for rapid growth .
- Dysregulation of polyamine metabolism contributes to cancer and other diseases .
Target of Action
Mode of Action
- 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid irreversibly inhibits ODC.
Biochemical Pathways
- ODC inhibition disrupts the polyamine pathway, affecting downstream molecules like spermidine and spermine.
Pharmacokinetics
- The compound is orally administered. It distributes to tissues, including tumor sites. It undergoes hepatic metabolism. Elimination occurs primarily via urine. Pharmacokinetics influence its therapeutic efficacy .
Result of Action
- Reduced polyamines impair tumor cell growth and survival. The recent FDA approval for high-risk neuroblastoma maintenance therapy demonstrates its clinical relevance .
Action Environment
- pH, tissue oxygenation, and metabolic state affect compound stability and efficacy. Consider interactions with other medications. Proper storage ensures stability and potency .
Biochemical Analysis
Biochemical Properties
4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds with active sites of enzymes, thereby influencing their catalytic activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as catalase and superoxide dismutase, enhancing their activity and contributing to the reduction of reactive oxygen species . Additionally, this compound can bind to specific protein receptors, modulating their function and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By enhancing the activity of antioxidant enzymes, it helps in mitigating oxidative damage to cellular components, thereby protecting cells from apoptosis and necrosis. Furthermore, this compound has been found to modulate gene expression, leading to the upregulation of genes involved in antioxidant defense and downregulation of pro-inflammatory genes . This dual action makes it a potential candidate for therapeutic applications in diseases characterized by oxidative stress and inflammation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. It has been shown to form stable complexes with metal ions, which are essential cofactors for many enzymatic reactions . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This modulation of enzyme activity can lead to changes in metabolic flux and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature and pH . Studies have shown that this compound remains stable under physiological conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with sustained activation of antioxidant pathways and a gradual decrease in oxidative stress markers .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant defense mechanisms without causing any adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxicity . These findings highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting signals and post-translational modifications of this compound direct it to specific organelles, where it can exert its effects . For instance, its localization in the mitochondria is associated with enhanced mitochondrial antioxidant defense, while its presence in the nucleus can influence gene expression .
Properties
IUPAC Name |
4-(difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-9(13)7-8(11(15)16)17-10(14-7)6-4-2-1-3-5-6/h1-5,9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXECJUUYOZSIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


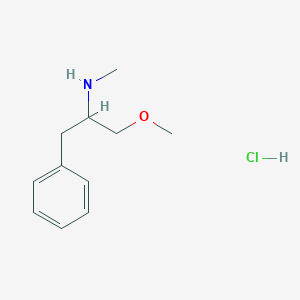
![Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1458909.png)
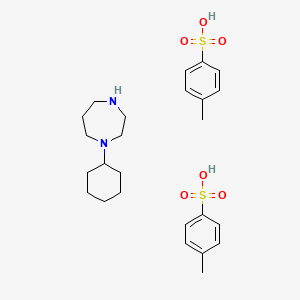
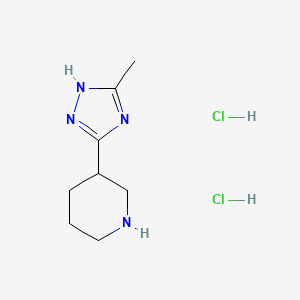
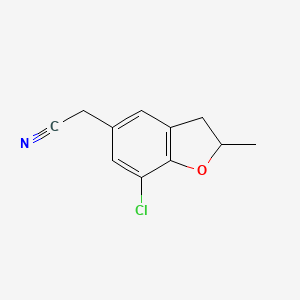
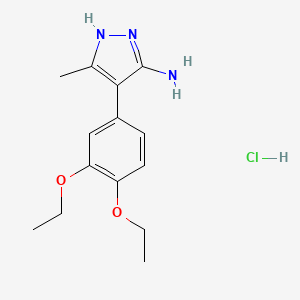
![Methyl 2-[benzyl(2-methoxyethyl)amino]acetate](/img/structure/B1458920.png)
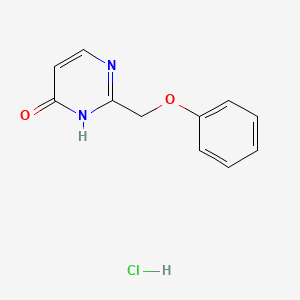

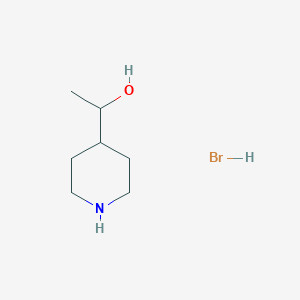
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1458924.png)

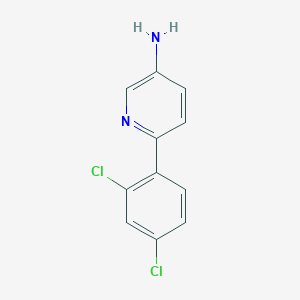
![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1458930.png)
